

AF430 Maleimide: A Technical Guide to Solubility and Application

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Compound of Interest		
Compound Name:	AF430 maleimide	
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This technical guide provides an in-depth overview of the solubility characteristics and common applications of **AF430 maleimide**, a fluorescent dye widely utilized in biological research. AF430 is a hydrophilic coumarin-based dye that emits in the green-yellow range of the spectrum and is structurally identical to Alexa Fluor™ 430.[1] Its maleimide functional group allows for the specific labeling of thiol groups, commonly found in cysteine residues of proteins. [1][2][3]

Core Properties of AF430 Maleimide

Property	Value	Reference
Molecular Formula	C34H45N4F3O8S	[2]
Molecular Weight	726.8 g/mol	[2]
Appearance	Yellow solid	[1][2]
Excitation Maximum (Absorbance)	430 nm	[1]
Emission Maximum	542 nm	[1]
Extinction Coefficient	15,955 M ⁻¹ cm ⁻¹	[1]
Quantum Yield	0.23	[1]



Solubility of AF430 Maleimide

AF430 maleimide is characterized by its solubility in water and polar organic solvents.[1][2][4] This property is crucial for its application in labeling biological molecules, which are typically handled in aqueous environments.

Solvent	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	Soluble	Recommended for preparing concentrated stock solutions. [5][6] Anhydrous DMSO is preferred to prevent hydrolysis of the maleimide group.
Water	Soluble	The presence of a sulfo group enhances its hydrophilicity and quantum yield in aqueous solutions.[7]
Dimethylformamide (DMF)	Soluble	An alternative polar organic solvent for creating stock solutions.[2][6]

While specific quantitative solubility values (e.g., mg/mL or molarity) are not readily available in the provided literature, the dye is consistently described as soluble in these solvents, sufficient for creating the stock solutions required for typical labeling protocols. For practical purposes, it is recommended to dissolve the dye in anhydrous DMSO at a concentration of 10 mM to prepare a stock solution.[5] To enhance solubility, gentle warming to 37°C and sonication in an ultrasonic bath can be employed.[4]

Experimental Protocol: Protein Labeling with AF430 Maleimide

This protocol outlines a general procedure for the covalent labeling of proteins with **AF430 maleimide** via the reaction with thiol groups of cysteine residues.

Materials:



AF430 maleimide

- Protein to be labeled (containing free thiol groups)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Labeling Buffer: 10-100 mM phosphate buffer (e.g., PBS), Tris, or HEPES, pH 7.0-7.5.[5]
 Buffers should be degassed to prevent oxidation of thiols.[6]
- (Optional) TCEP (tris-(2-carboxyethyl)phosphine) for reduction of disulfide bonds.[5][6]
- Purification column (e.g., Sephadex G-25) for removal of unreacted dye.[5]

Procedure:

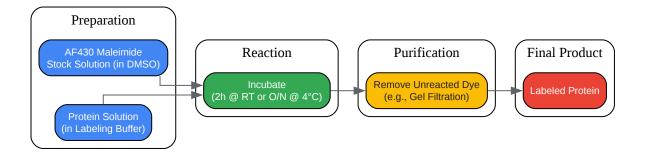
- Preparation of Protein Solution:
 - Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.[6]
 - If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for approximately 30 minutes at room temperature.[5][8] It is recommended to perform the reduction and subsequent labeling in an inert gas atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[5][8]
- Preparation of AF430 Maleimide Stock Solution:
 - Allow the vial of AF430 maleimide to equilibrate to room temperature.
 - Add a sufficient volume of anhydrous DMSO to the vial to create a 1-10 mM stock solution.
 [5][6][9] For example, to make a 10 mM stock solution from 1 μmol of the dye, add 100 μL of anhydrous DMSO.[8]
 - Vortex the vial until the dye is completely dissolved. A brief sonication can aid in dissolution.[9]
- Labeling Reaction:



- Add a 10-20 fold molar excess of the AF430 maleimide stock solution to the protein solution.[8]
- Mix thoroughly and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[8]
- Purification:
 - Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25), dialysis, or other suitable purification methods.[6]

Experimental Workflow

The following diagram illustrates the key steps in the protein labeling process.



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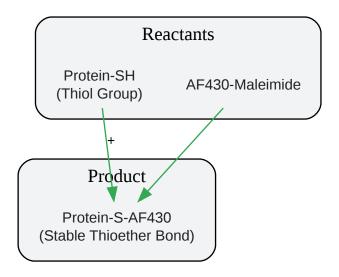
Caption: Workflow for labeling proteins with AF430 maleimide.

Signaling Pathway

AF430 maleimide is a fluorescent probe used for detection and visualization; it is not known to be involved in or modulate any biological signaling pathways. Its utility lies in its ability to be conjugated to biomolecules, thereby rendering them fluorescent for imaging and detection purposes such as flow cytometry and fluorescence microscopy.[1][2][7]



The maleimide group of AF430 reacts specifically with thiol groups to form a stable thioether bond. This reaction is the basis for its use in labeling proteins and other molecules containing free sulfhydryl groups.



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Caption: Reaction of **AF430 maleimide** with a protein thiol group.

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